4'-Bromo-3-(4-chlorophenyl)-2'-fluoropropiophenone
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Overview
Description
4’-Bromo-3-(4-chlorophenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of halogenated aromatic ketones This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3-(4-chlorophenyl)-2’-fluoropropiophenone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where a substituted benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The specific reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-3-(4-chlorophenyl)-2’-fluoropropiophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-(4-chlorophenyl)-2’-fluoropropiophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction reactions typically produce alcohols.
Scientific Research Applications
4’-Bromo-3-(4-chlorophenyl)-2’-fluoropropiophenone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of new drugs with specific therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(4-chlorophenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine: Similar in structure but contains a pyrazole ring instead of a propiophenone backbone.
4-Bromo-3-chlorophenol: Shares the bromine and chlorine substituents but lacks the fluorine atom and the propiophenone structure.
Uniqueness
4’-Bromo-3-(4-chlorophenyl)-2’-fluoropropiophenone is unique due to the combination of bromine, chlorine, and fluorine atoms attached to a propiophenone backbone. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-11-4-7-13(14(18)9-11)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOVSLWXJBJHEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644490 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-31-3 |
Source
|
Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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